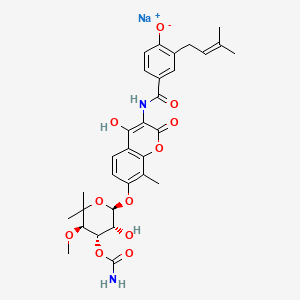![molecular formula C18H25N3O3 B7559169 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone](/img/structure/B7559169.png)
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone, also known as MPEP, is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been widely used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes.
作用机制
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone acts as a selective antagonist of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. The binding of glutamate to mGluR5 leads to the activation of intracellular signaling pathways, which can modulate neuronal excitability and synaptic plasticity. This compound binds to the allosteric site of mGluR5 and prevents the binding of glutamate, thereby blocking the activation of downstream signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including:
1. Reduction of neuronal excitability: this compound can reduce the excitability of neurons by blocking the activation of mGluR5, which is involved in the regulation of neuronal excitability.
2. Modulation of synaptic plasticity: this compound can modulate synaptic plasticity by blocking the activation of mGluR5, which is involved in the regulation of long-term potentiation and long-term depression.
3. Improvement of cognitive function: this compound has been shown to improve cognitive function in animal models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
实验室实验的优点和局限性
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has several advantages and limitations for lab experiments, including:
Advantages:
1. Selective antagonist: this compound is a selective antagonist of mGluR5, which allows for the specific investigation of the role of this receptor in various physiological and pathological processes.
2. Widely available: this compound is widely available from commercial sources, which makes it easy to obtain for research purposes.
Limitations:
1. Limited solubility: this compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental paradigms.
2. Potential off-target effects: Although this compound is a selective antagonist of mGluR5, it is possible that it may have off-target effects on other receptors or signaling pathways.
未来方向
There are several future directions for the investigation of 2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone and its role in various physiological and pathological processes. Some of these directions include:
1. Development of more selective mGluR5 antagonists: Although this compound is a selective antagonist of mGluR5, there is still a need for more selective compounds that can specifically target this receptor.
2. Investigation of the role of mGluR5 in other diseases: While this compound has been extensively studied in the context of addiction, autism spectrum disorders, and neurodegenerative diseases, there may be other diseases or conditions where mGluR5 plays a role that has not yet been investigated.
3. Investigation of the role of mGluR5 in different brain regions: While mGluR5 is widely expressed in the central nervous system, its role may differ depending on the specific brain region. Further investigation of the role of mGluR5 in different brain regions may provide new insights into its function.
合成方法
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone can be synthesized using a multi-step process that involves the reaction of 4-(Morpholine-4-carbonyl)aniline with 1-(2-bromoethyl)-4-piperidone. The reaction proceeds through a series of intermediates and requires careful purification to obtain a pure product. The synthesis of this compound has been described in several research articles, and the yield and purity of the compound can vary depending on the specific reaction conditions used.
科学研究应用
2-[4-(Morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone has been extensively used in scientific research to investigate the role of mGluR5 in various physiological and pathological processes. Some of the applications of this compound in research include:
1. Investigation of the role of mGluR5 in drug addiction: this compound has been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that mGluR5 may be a potential target for the development of anti-addiction medications.
2. Study of the role of mGluR5 in autism spectrum disorders: this compound has been used to investigate the role of mGluR5 in the pathophysiology of autism spectrum disorders. Studies have shown that this compound can improve social behavior and reduce repetitive behaviors in animal models of autism.
3. Investigation of the role of mGluR5 in neurodegenerative diseases: this compound has been used to investigate the role of mGluR5 in the pathophysiology of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can reduce neuronal damage and improve cognitive function in animal models of these diseases.
属性
IUPAC Name |
2-[4-(morpholine-4-carbonyl)anilino]-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3/c22-17(20-8-2-1-3-9-20)14-19-16-6-4-15(5-7-16)18(23)21-10-12-24-13-11-21/h4-7,19H,1-3,8-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQVJXPZCYVXEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CNC2=CC=C(C=C2)C(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-dimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]furan-2-carboxamide](/img/structure/B7559090.png)
![N-[1-(pyridin-4-ylmethyl)piperidin-4-yl]-2,3-dihydro-1H-indene-5-sulfonamide](/img/structure/B7559096.png)


![N-[(5-bromofuran-2-yl)methyl]-N,5-dimethylfuran-2-carboxamide](/img/structure/B7559117.png)
![N-[1-(2-propan-2-yloxyphenyl)ethyl]thiophene-2-carboxamide](/img/structure/B7559124.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-[(4-methylphenyl)methyl]-N-propylacetamide](/img/structure/B7559131.png)
![2-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-1-(1-methyl-3,4-dihydro-2H-[1,4]diazepino[2,3-b]quinoxalin-5-yl)ethanone](/img/structure/B7559143.png)
![2-[(2-chloroacetyl)amino]-N-(4-methoxyphenyl)acetamide](/img/structure/B7559148.png)


![N-[2-(3,4-dihydro-2H-quinolin-1-yl)ethyl]aniline](/img/structure/B7559168.png)
![4-[[2-(azepan-1-yl)-2-oxoethyl]amino]-N-tert-butylbenzamide](/img/structure/B7559175.png)
![3-methyl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]-5-propan-2-yl-1,2-oxazole-4-carboxamide](/img/structure/B7559197.png)